Diethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including a chlorophenyl group and ester groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method involves the Hantzsch dihydropyridine synthesis, which is a three-component reaction. The starting materials include ethyl acetoacetate, 4-chlorobenzaldehyde, and ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the dihydropyridine ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of pyridine derivatives.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Diethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of diethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the L-type calcium channels, leading to vasodilation and reduced blood pressure. Additionally, the compound may interact with other cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Diethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity and efficacy in treating hypertension.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other dihydropyridine derivatives .
Properties
Molecular Formula |
C26H26ClNO6 |
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Molecular Weight |
483.9 g/mol |
IUPAC Name |
diethyl 4-[4-(4-chlorobenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H26ClNO6/c1-5-32-25(30)21-15(3)28-16(4)22(26(31)33-6-2)23(21)17-9-13-20(14-10-17)34-24(29)18-7-11-19(27)12-8-18/h7-14,23,28H,5-6H2,1-4H3 |
InChI Key |
AQZHWMJAVYXLHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)OCC)C)C |
Origin of Product |
United States |
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